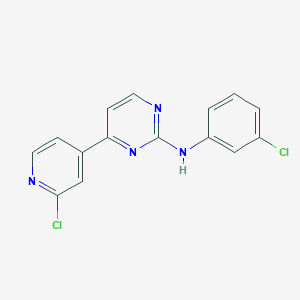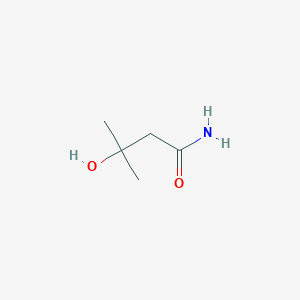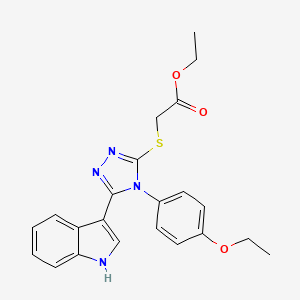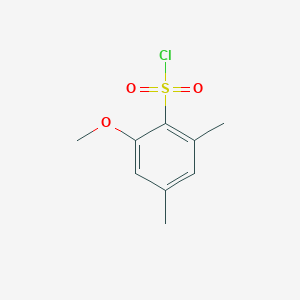
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine
Descripción general
Descripción
The compound "N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine" is a synthetic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical space around pyrimidines and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions, including cyclization, chlorination, and amination processes. For instance, the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine precursor . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a thiosemicarbazide derivative in the presence of a nickel nitrate catalyst . These methods could potentially be adapted for the synthesis of "N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine".
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of a related compound was determined to belong to the triclinic system, with specific space group parameters . Another compound's structure was confirmed by single-crystal X-ray diffraction, revealing an orthorhombic crystal system . These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including intramolecular cyclization and interactions with phenols . The reactivity of these compounds is influenced by their functional groups and substitution patterns. For instance, the presence of chloro substituents can affect the electronic properties of the molecule and its reactivity in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic characteristics of the molecules, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide . Additionally, the analysis of the molecular electrostatic potential (MEP) surface can provide insights into the reactivity of different regions of the molecule.
Aplicaciones Científicas De Investigación
Synthesis Methods and Characterizations
- N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, similar in structure to the compound , have been synthesized using Buchwald-Hartwig amination. This method involves palladium catalysts and is effective for creating new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).
- Additionally, a compound with a similar structure, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized and its crystal structure analyzed, highlighting the potential for understanding molecular interactions through crystallography (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Quantum Chemical Characterization
- Hydrogen bonding sites in pyrimidine compounds, closely related to N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine, have been studied using quantum chemistry methods. These studies help in understanding molecular interactions and reactivity (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Applications in Organometallic Chemistry
- Research has explored the reaction of similar pyrimidin-2-amine compounds with group 10 metals, forming metal complexes. These studies contribute to the development of catalytic and material applications (Sarcher, Farsadpour, Ghoochany, Sun, Thiel, & Roesky, 2014).
Exploration of Biological Activities
- Certain derivatives of pyrimidine, structurally related to N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine, have been synthesized and evaluated for their potential biological activities. This research is vital in the development of new pharmaceuticals and bioactive compounds (Chen & Shi, 2008).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-2-1-3-12(9-11)20-15-19-7-5-13(21-15)10-4-6-18-14(17)8-10/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGMLVZHPHCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)


![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)
![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)
